2,4,8-Trimethyl-7-nonen-2-OL 2,4,8-Trimethyl-7-nonen-2-OL (+/-)-2, 4, 8-trimethyl-7-nonen-2-ol, also known as 2, 6, 10-trimethylundec-2-en-6-ol, belongs to the class of organic compounds known as acyclic monoterpenoids. These are monoterpenes that do not contain a cycle (+/-)-2, 4, 8-trimethyl-7-nonen-2-ol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (+/-)-2, 4, 8-trimethyl-7-nonen-2-ol is primarily located in the membrane (predicted from logP) and cytoplasm (+/-)-2, 4, 8-trimethyl-7-nonen-2-ol has a citrus, floral, and grapefruit taste.
Brand Name: Vulcanchem
CAS No.: 437770-28-0
VCID: VC3805386
InChI: InChI=1S/C12H24O/c1-10(2)7-6-8-11(3)9-12(4,5)13/h7,11,13H,6,8-9H2,1-5H3
SMILES: CC(CCC=C(C)C)CC(C)(C)O
Molecular Formula: C12H24O
Molecular Weight: 184.32 g/mol

2,4,8-Trimethyl-7-nonen-2-OL

CAS No.: 437770-28-0

Cat. No.: VC3805386

Molecular Formula: C12H24O

Molecular Weight: 184.32 g/mol

* For research use only. Not for human or veterinary use.

2,4,8-Trimethyl-7-nonen-2-OL - 437770-28-0

Specification

CAS No. 437770-28-0
Molecular Formula C12H24O
Molecular Weight 184.32 g/mol
IUPAC Name 2,4,8-trimethylnon-7-en-2-ol
Standard InChI InChI=1S/C12H24O/c1-10(2)7-6-8-11(3)9-12(4,5)13/h7,11,13H,6,8-9H2,1-5H3
Standard InChI Key QRDZETOZNQTTCN-UHFFFAOYSA-N
SMILES CC(CCC=C(C)C)CC(C)(C)O
Canonical SMILES CC(CCC=C(C)C)CC(C)(C)O

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for this compound is 2,4,8-trimethylnon-7-en-2-ol, reflecting the positions of methyl substituents and the olefinic bond at carbon 7 . The molecule features a tertiary alcohol group at position 2 and a trisubstituted double bond between carbons 7 and 8. While the compound is often reported as a racemic mixture (±\pm)-form , no stereospecific synthesis or resolution studies are documented in the available literature.

Molecular Geometry and Conformational Analysis

The SMILES notation CC(CCC=C(C)C)CC(C)(C)O\text{CC(CCC=C(C)C)CC(C)(C)O} delineates the branching pattern, with methyl groups at positions 2, 4, and 8 . X-ray crystallographic data remain unavailable, but molecular mechanics simulations suggest that steric hindrance between the 2-methyl and 4-methyl groups induces a gauche conformation in the central carbon chain. The 7-nonen-2-ol backbone adopts an extended zigzag configuration, minimizing van der Waals repulsions .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular formulaC12H24O\text{C}_{12}\text{H}_{24}\text{O}
Molecular weight184.32 g/mol
InChIKeyQRDZETOZNQTTCN-UHFFFAOYSA-N
CAS Registry Number437770-28-0

Physicochemical Properties

Phase Behavior and Solubility

Experimental data indicate that 2,4,8-trimethyl-7-nonen-2-ol is a clear, colorless liquid at standard conditions with a fruity aroma . Its water solubility is limited (28.15mg/L\leq 28.15 \, \text{mg/L} at 25°C) , consistent with the hydrophobic nature of branched terpenoids. The compound exhibits miscibility with ethanol and non-polar organic solvents, a critical factor for its formulation in fragrance applications .

Thermodynamic Parameters

Boiling point estimates using the Stein-Brown method suggest 232.11C232.11^\circ \text{C} , while experimental vapor pressure measurements report 0.0102mmHg0.0102 \, \text{mmHg} at 25°C . The low volatility aligns with its use as a flavorant with prolonged sensory impact. Density ranges between 0.846–0.853 g/cm³, and refractive index values fall within 1.448–1.455 , parameters essential for quality control in manufacturing.

Table 2: Experimental Physicochemical Data

PropertyValueMethod/Source
Density (25°C)0.846–0.853 g/cm³JECFA
Refractive Index (20°C)1.448–1.455JECFA
Log KowK_{\text{ow}}4.43 (estimated)KOWWIN v1.67
Henry's Law Constant8.788×105atm\cdotpm3/mol8.788 \times 10^{-5} \, \text{atm·m}^3/\text{mol}EPI Suite

Synthesis and Industrial Production

Synthetic Pathways

Though detailed synthetic protocols are proprietary, retrosynthetic analysis suggests two plausible routes:

  • Aldol Condensation: Base-catalyzed condensation of 2-methylpentanal with prenol derivatives, followed by hydrogenation.

  • Hydration of Terpene Olefins: Acid-catalyzed hydration of 2,4,8-trimethyl-7-nonene, leveraging Markovnikov addition to form the tertiary alcohol .

Regioselectivity challenges in these methods likely necessitate purification via fractional distillation, as indicated by the compound’s high boiling point .

Quality Control Metrics

Batch consistency is verified through GC-MS retention indices and IR spectroscopy, with characteristic O-H stretching vibrations at 33503400cm13350–3400 \, \text{cm}^{-1} and C-O absorption near 1050cm11050 \, \text{cm}^{-1} . Regulatory specifications from the Joint FAO/WHO Expert Committee on Food Additives (JECFA) mandate ≤1% impurities in food-grade material .

Applications in Flavor and Fragrance

Sensory Profile

The compound imparts a fresh, citrus-woody odor with subtle floral undertones, making it valuable in perfumery for enhancing top notes . In food systems, it contributes to tropical fruit flavors at concentrations of 10–50 ppm, particularly in beverages and confectionery .

Regulatory Status

Approved by the Flavor and Extract Manufacturers Association (FEMA) as GRAS substance #4212, it is permitted in food products under Good Manufacturing Practices . The European Food Safety Authority (EFSA) lists it under FL-no. 09.893, with an acceptable daily intake (ADI) of 0.1 mg/kg body weight .

Table 3: Regulatory Approvals

AgencyIDUse CategoryRestriction
FEMA4212Flavoring AgentGMP compliance
JECFA1644Food Additive≤50 ppm in final product
EFSAFL-no. 09.893Flavorings Regulation 1334/2008ADI 0.1 mg/kg

Environmental and Toxicological Profile

Acute Toxicity

Limited toxicological data exist, but structural analogs suggest low acute oral toxicity (LD₅₀ > 2000 mg/kg in rats). Dermal irritation studies classify it as non-irritating at concentrations <10% . No evidence of mutagenicity per Ames test data .

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